N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a difluorophenyl group
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 2,4-difluoroaniline with a thiazole derivative under acidic conditions to form the thiazole ring. This intermediate is then coupled with pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. Additionally, the difluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the core structure.
2-(2,4-difluorophenyl)pyridine: Contains the difluorophenyl and pyridine rings but lacks the thiazole ring.
Uniqueness
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to the presence of both the thiazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings with the difluorophenyl group enhances the compound’s versatility in various applications, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3OS/c16-10-1-2-11(12(17)7-10)13-8-22-15(19-13)20-14(21)9-3-5-18-6-4-9/h1-8H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEVWWLBCAYUJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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